1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene
Description
Properties
IUPAC Name |
1-chloro-4-(chloromethylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWDSKLJNWPMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene typically involves the chloromethylation of 4-chlorothiophenol. The reaction conditions often include the use of formaldehyde and hydrochloric acid as reagents. The process can be summarized as follows:
Chloromethylation Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in the presence of a base.
Products: Substituted benzene derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Carried out under controlled temperature and pH.
Products: Sulfoxides or sulfones.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduced sulfur-containing compounds.
Scientific Research Applications
1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
-
Medicine
- Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
-
Industry
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene involves its interaction with various molecular targets. The chloromethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular functions, contributing to its biological activity.
Comparison with Similar Compounds
Physicochemical and Spectral Comparison
Table 1: Key Properties of Selected Analogues
Table 2: Spectral Data Highlights
Biological Activity
1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene, also known as chloromethyl sulfanyl benzene, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and applications in medicinal chemistry.
Chemical Structure and Properties
Chemical Formula: C8H8Cl2S
Molecular Weight: 195.12 g/mol
CAS Number: 15894-25-0
The compound features a chloromethyl sulfanyl group attached to a benzene ring, which contributes to its reactivity and biological activity. Its structural properties allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity . Studies have shown that it exhibits significant inhibitory effects against a range of bacteria and fungi. The compound's mechanism involves disrupting cellular functions through covalent bonding with biological molecules.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound may be effective as a potential antimicrobial agent in clinical settings.
Antifungal Activity
In addition to its antibacterial effects, the compound has shown promising antifungal activity . Research indicates that it can inhibit the growth of various fungal strains, making it a candidate for further development in antifungal therapies.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Aspergillus niger | 15 |
| Candida glabrata | 20 |
The antifungal properties are attributed to the reactive chloromethyl sulfanyl group, which interacts with fungal cell membranes.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. Preliminary results indicate that the compound may induce apoptosis in cancer cells through oxidative stress mechanisms.
In vitro assays demonstrated that the compound can reduce cell viability in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
These results highlight the need for further investigation into its efficacy and safety as an anticancer agent.
The biological activity of this compound is primarily due to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. The chloromethylsulfanyl group can undergo nucleophilic substitution reactions, leading to:
- Disruption of protein function: By modifying amino acid residues critical for protein activity.
- Interference with DNA replication: Through binding interactions that hinder normal cellular processes.
Case Studies
-
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chlorinated compounds, including this compound. The results indicated that this compound exhibited superior activity against resistant bacterial strains compared to standard antibiotics . -
Anticancer Research
In another study focusing on the anticancer properties of sulfanyl derivatives, researchers found that the compound significantly reduced cell proliferation in breast cancer cells through apoptosis induction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
